Brilliant Blue FCF

Catalog No.
S522034
CAS No.
3844-45-9
M.F
C37H36N2NaO9S3
M. Wt
771.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brilliant Blue FCF

CAS Number

3844-45-9

Product Name

Brilliant Blue FCF

IUPAC Name

disodium;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate

Molecular Formula

C37H36N2NaO9S3

Molecular Weight

771.9 g/mol

InChI

InChI=1S/C37H36N2O9S3.Na/c1-3-38(25-27-9-7-11-33(23-27)49(40,41)42)31-19-15-29(16-20-31)37(35-13-5-6-14-36(35)51(46,47)48)30-17-21-32(22-18-30)39(4-2)26-28-10-8-12-34(24-28)50(43,44)45;/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48);

InChI Key

CRHYDPIICWLZAQ-UHFFFAOYSA-N

SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)[O-])C=C3)C5=CC=CC=C5S(=O)(=O)[O-].[Na+].[Na+]

Solubility

In water, 30 mg/mL (3.0X10+4 mg/L)
In ethanol, 3 mg/mL; in ethylene glycol monomethyl ether, 20 mg/mL
Practically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilution
Soluble in ethe

Synonyms

acid blue 9, blue 4, blue no. 1, brilliant blue, brilliant blue Al (3:1) salt, brilliant blue diammonium salt, brilliant blue dipotassium salt, brilliant blue FCF, brilliant blue FCF, diammonium salt, brilliant blue potassium, sodium salt, brilliant blue, aluminium salt, brilliant blue, disodium salt, C.I. 42090, caries check blue, CI 42090, D and C blue no.4, DC blue no. 4, erioglaucine, F D and C blue #1, FD and C blue No.1, food blue 2

Canonical SMILES

CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=CC=C5S(=O)(=O)O.[Na]

Description

The exact mass of the compound Brilliant Blue FCF is 792.1222 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 30 mg/ml (3.0x10+4 mg/l)in ethanol, 3 mg/ml; in ethylene glycol monomethyl ether, 20 mg/mlpractically insoluble in vegetable oils; pale amber solution in concentrated sulfuric acid, changing to yellow then greenish blue on dilutionsoluble in ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzenesulfonates - Supplementary Records. It belongs to the ontological category of organic molecular entity in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.

Brilliant Blue FCF in Biological Staining

  • Staining Cell Walls, Bacteria, and Fungi: Brilliant Blue FCF effectively stains cell walls, bacteria, and fungal cells when dissolved in an acidic medium Wikipedia: . This property allows researchers to visualize these structures under a microscope for various studies related to cell biology, microbiology, and mycology. Importantly, the dye does not inhibit the growth of the stained organisms, making it a valuable tool for live cell imaging Encyclopedia MDPI: .

Brilliant Blue FCF and Medical Devices

Beyond staining, Brilliant Blue FCF has interesting applications in medical devices:

  • Visual Aid in Hemostatic Devices: The hemostatic device HEMOPATCH, designed to stop bleeding in tissues, utilizes Brilliant Blue FCF at a low concentration. This dye is placed on the backside of the patch to aid surgeons in precise placement during surgery. The blue color helps distinguish the active hemostatic side for optimal use Encyclopedia MDPI: .

Brilliant Blue FCF, also known as Blue 1 or FD&C Blue No. 1, is a synthetic organic compound widely utilized as a blue colorant in various products, including processed foods, medications, dietary supplements, and cosmetics. It belongs to the triarylmethane dye class and is recognized by the E number E133 and color index 42090. This compound appears as a blue powder, is soluble in water and glycerol, and exhibits maximum absorption at approximately 628 nanometers . Brilliant Blue FCF is one of the oldest color additives approved by the Food and Drug Administration and is generally regarded as nontoxic and safe for consumption.

The chemical formula for Brilliant Blue FCF is C₃₇H₃₄N₂Na₂O₉S₃. It is typically found in its disodium salt form, although other salt forms such as diammonium, calcium, and potassium salts are also permitted for use . The dye can be combined with other colorants like tartrazine (E102) to create various shades of green.

Brilliant Blue FCF does not have a known mechanism of action in biological systems. Its primary function is as a colorant, and it likely interacts with surrounding molecules through weak interactions like van der Waals forces or hydrogen bonding.

Brilliant Blue FCF is generally considered safe for its intended uses []. However, some potential hazards exist:

  • Ingestion: While the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an acceptable daily intake (ADI) of 0-12.5 mg/kg body weight, excessive ingestion can cause gastrointestinal irritation [, ].
  • Skin Contact: Prolonged or repeated skin contact may cause irritation in sensitive individuals [].
  • Eye Contact: May cause eye irritation upon contact [].
. One significant reaction occurs when sodium hydroxide is added to a solution containing the dye. In this reaction, oxygen is removed from the solution, resulting in a color change from blue to clear. Conversely, when oxygen is reintroduced (for instance, by swirling the solution), the dye regains its blue color due to reoxidation . This property makes it useful in educational experiments demonstrating oxidation-reduction reactions.

The synthesis of Brilliant Blue FCF involves the condensation of 2-formylbenzenesulfonic acid with an appropriate aniline followed by oxidation. This process results in the formation of the dye's characteristic structure . The production method highlights its synthetic nature compared to natural dyes.

Brilliant Blue FCF finds extensive applications across various industries:

  • Food Industry: Used as a food coloring agent to enhance visual appeal.
  • Pharmaceuticals: Incorporated into medications and dietary supplements.
  • Cosmetics: Utilized in various cosmetic products.
  • Biological Research: Employed as a staining agent for cells and tissues.
  • Medical Devices: Used in hemostatic devices like HEMOPATCH for surgical applications due to its visibility and safety profile .

Additionally, it serves as a water tracer agent due to its ability to retain color over time and low toxicity .

Studies have explored the interactions of Brilliant Blue FCF with biological systems. For instance, it has been found to reduce cytotoxicity associated with amyloid-beta oligomers . Furthermore, its impact on platelet aggregation suggests potential therapeutic applications in managing bleeding disorders or enhancing surgical precision through visual indicators on medical devices .

Brilliant Blue FCF shares similarities with other synthetic dyes but maintains distinct characteristics that set it apart. Here are some comparable compounds:

Compound NameChemical StructureKey Characteristics
Indigo CarmineDisodium;2-(3-hydroxy-5-sulfonato-1H-indol-2-yl)-3-oxoindole-5-sulfonateDarker blue color; derived from plant-based indigo
C.I. Acid Green 3C.I. Acid Green 3 (CAS#4680-78-8)Greenish hue; used in textiles and food
C.I. Acid Green 9C.I. Acid Green 9 (CAS#4857-81-2)Similar applications; differs in sulfonic acid group
TartrazineC.I. Food Yellow 4Yellow dye; often combined with Brilliant Blue FCF for green shades

Brilliant Blue FCF's unique properties include its vivid blue hue, stability under various conditions, and low toxicity compared to many natural alternatives, which often suffer from instability or toxicity issues .

The synthesis of Brilliant Blue FCF involves a multi-step process optimized for industrial scalability. Key steps include:

  • Condensation Reaction:
    2-formylbenzenesulfonic acid is reacted with a mixture of 3-[(N-ethyl-N-phenylamino)methyl]benzenesulfonic acid (EBASA) and its 2- and 4-isomers. This forms a leuco base precursor.

    • Reagents: 2-formylbenzenesulfonic acid, EBASA isomers
    • Conditions: Aqueous medium, controlled pH, elevated temperature
  • Oxidation:
    The leuco base is oxidized using chromium or manganese compounds to form the final dye.

    • Oxidizing Agents: Chromium trioxide (CrO₃) or manganese dioxide (MnO₂)
    • Byproducts: Sulfate ions, unreacted intermediates
  • Purification:
    The crude product is isolated as the disodium salt through filtration, centrifugation, and recrystallization.

Reaction StepKey ComponentsConditionsOutcome
Condensation2-formylbenzenesulfonic acid, EBASApH 7–9, 80–100°CLeuco base precursor
OxidationCrO₃ or MnO₂Acidic medium, 60–80°CChromophore formation
Salt FormationSodium sulfate, sodium chlorideAqueous solution, pH 4–5Disodium salt crystallization

Mechanistic Insights:
The oxidation step introduces conjugated double bonds in the triarylmethane structure, enabling absorption of red light (628 nm). The sulfonic acid groups enhance water solubility and stability.

Molecular Structure and Spectroscopic Identification

Brilliant Blue FCF’s structure features a triphenylmethane backbone with sulfonic acid substituents, critical for its color and stability.

Molecular Architecture

  • Core Structure: A central methine bridge links three aromatic rings.
  • Functional Groups:
    • Three sulfonic acid groups (-SO₃H) for ionic solubility.
    • Ethyl and phenyl substituents enhancing steric stability.
Structural FeatureFunctional RoleSource
Methine bridge (C=N)Chromophore for light absorption
Sulfonic acid groupsWater solubility, ionic charge
Ethyl/phenyl substituentsSteric hindrance, stability

Spectroscopic Data

TechniqueKey Observationsλ_max (nm)References
UV-VisMaximum absorption at 628 nm (red light)628
IRPeaks for -SO₃H (1200–1300 cm⁻¹), aromatic C-H (3000–3100 cm⁻¹)N/A
Mass SpecMolecular ion peak at m/z 792.85 (C₃₇H₃₄N₂Na₂O₉S₃⁺)N/A

Spectroscopic Application: UV-Vis spectroscopy is used to quantify Brilliant Blue FCF in food samples, with detection limits as low as 0.34 µg/L.

Crystallographic Properties and Salt Formulations

Brilliant Blue FCF is synthesized as a disodium salt but exists in multiple ionic forms, each with distinct properties.

Salt Formulations

Salt TypeCAS NumberCationSolubilityApplications
Disodium salt3844-45-9Na⁺High (water)Food, cosmetics, pharmaceuticals
Diammonium salt2650-18-2NH₄⁺ModerateIndustrial dyes
Calcium saltN/ACa²⁺LowLake pigments for coatings
Aluminum lakeN/AAl³⁺InsolubleTextile and plastic colorants

Crystallographic Behavior:

  • Disodium Salt: Crystallizes as a blue powder with a metallic luster, stable at pH 4–5.
  • Aluminum Lakes: Formed by adsorbing the dye onto aluminum hydroxide, creating insoluble pigments for non-food applications.

Thermal Stability: Decomposes at 283°C, retaining structural integrity under standard storage conditions.

Brilliant Blue FCF exhibits distinctive solubility patterns that reflect its ionic nature and molecular structure. The compound demonstrates excellent solubility in polar solvents, with water being the primary solvent of choice for most applications [1] [2] [3] [4] [5] [6]. Quantitative solubility data indicates that Brilliant Blue FCF achieves concentrations of at least 48 milligrams per milliliter in water, with some sources reporting concentrations up to 25 milligrams per milliliter under specific conditions [7] [8]. The complete dissolution in water is attributed to the presence of sulfonate functional groups and the disodium salt form, which create strong ionic interactions with polar water molecules [9] [10].

The compound also shows notable solubility in glycerol, another polar solvent, making it compatible with various cosmetic and pharmaceutical formulations [1] [4]. This solubility characteristic is particularly valuable in applications requiring viscous, polar media. Ethanol presents variable solubility properties, with sources indicating both slight solubility and moderate solubility depending on concentration and conditions [5] [6]. The European Union specifications classify Brilliant Blue FCF as "slightly soluble in ethanol," while other commercial sources report broader solubility ranges [6].

Interestingly, Brilliant Blue FCF demonstrates some solubility in ether, which is somewhat unexpected given its polar nature [5]. This behavior may be attributed to specific interactions between the aromatic components of the molecule and ether molecules, though detailed mechanistic studies are limited. In contrast, the compound shows minimal to no solubility in nonpolar solvents, as expected from its ionic character and multiple sulfonate groups [9] [10].

SolventSolubilityConcentration (mg/mL)Notes
WaterHighly soluble≥48 (GlpBio), 25 (MCE) [7] [8]Complete dissolution, pH dependent
GlycerolSolubleNot specified [1] [4]Compatible due to polar nature
EthanolSlightly soluble to solubleNot specified [5] [6]Variable solubility reported
EtherSolubleNot specified [5]Compatible with polar characteristics
Nonpolar solventsInsolubleNot applicable [9] [10]Expected insolubility due to ionic nature

Optical Properties: Ultraviolet-Visible Absorption Spectra and Molar Extinction Coefficients

The ultraviolet-visible absorption spectrum of Brilliant Blue FCF reveals characteristic absorption patterns that define its chromophoric properties. The compound exhibits three distinct absorption peaks in aqueous solution: a primary maximum at 628-632 nanometers and two secondary peaks at 309 and 405 nanometers [11] [12]. The primary absorption peak at approximately 628 nanometers is responsible for the intense blue coloration observed in solutions and represents the most significant optical characteristic of the compound [1] [13] [3] [14].

The molar extinction coefficient at the primary absorption maximum has been experimentally determined to be 80,000 liters per mole per centimeter at 625 nanometers, representing exceptionally strong light absorption [15]. Alternative studies have reported values of 4.8 × 10⁴ liters per mole per centimeter at 628 nanometers, indicating some variation depending on experimental conditions and measurement techniques [11]. These high extinction coefficients are characteristic of triarylmethane dyes and reflect the extensive conjugated system present in the molecular structure.

The absorption spectrum demonstrates concentration-dependent behavior, with higher concentrations (≥4.68 × 10⁻⁵ molar) showing alterations in peak shape due to molecular aggregation effects [11]. This self-aggregation phenomenon is common in dye molecules and must be considered when preparing analytical solutions. The Beer-Lambert relationship holds linearity only at lower concentrations, with deviations observed at higher concentrations due to these aggregation effects [11].

Spectroscopic studies have confirmed that Brilliant Blue FCF absorbs yellow light in the wavelength range of 560-650 nanometers, which explains why blue light is transmitted and the compound appears blue to the human eye [14]. The complementary color relationship is fundamental to understanding the visual perception of this dye in various applications.

Wavelength (nm)Absorption TypeMolar Extinction Coefficient (M⁻¹cm⁻¹)Source/Application
309Secondary peakNot reported [11]Silver nanoparticle studies
405Secondary peakNot reported [11]Silver nanoparticle studies
628Primary maximum80,000 (literature) [15]Open Colorimeter study
630Primary maximumNot specified [3]Carl Roth specification
632Primary maximum4.8 × 10⁴ [11]Photo-oxidative study

Electrochemical Behavior and Redox Properties

Thermal Degradation Pathways and Kinetic Analysis

The thermal stability and degradation behavior of Brilliant Blue FCF has been characterized through multiple analytical approaches. The compound exhibits thermal stability up to approximately 230 degrees Celsius under standard atmospheric conditions [20]. Beyond this temperature, progressive degradation occurs, with the reported melting point of 283 degrees Celsius accompanied by simultaneous decomposition [13] [3] [21].

Thermogravimetric analysis studies indicate that the thermal degradation of Brilliant Blue FCF occurs through multiple pathways depending on environmental conditions. Under oxidative conditions with elevated temperatures, the degradation follows complex kinetic patterns that are highly dependent on heating rate, atmospheric composition, and sample morphology [22] [23]. The poor thermal stability noted in literature makes liquid chromatography-mass spectrometry the preferred analytical method for degradation studies rather than gas chromatography techniques [24] [22].

Kinetic analysis of thermal degradation reveals that the process follows pseudo-first-order kinetics under controlled conditions. Oxidative degradation studies using potassium persulfate under natural sunlight irradiation demonstrate that the degradation pathway progresses through intermediate species that retain dark blue coloration before ultimately yielding colorless products [24] [22]. The formation of these intermediates suggests a stepwise degradation mechanism involving the sequential breakdown of chromophoric and auxochrome groups.

Temperature-dependent stability studies for cosmetic applications indicate that Brilliant Blue FCF remains stable under acidic conditions (pH 3-5) up to 230 degrees Celsius but shows degradation at pH 6 and above [20]. This pH-temperature relationship is critical for formulation stability in various commercial applications. The compound demonstrates enhanced stability under light and acidic conditions compared to neutral or alkaline environments [25] [20].

Advanced oxidation processes, including Fenton and photo-Fenton reactions, provide insights into the degradation kinetics under oxidative stress conditions. These studies reveal that complete decolorization can be achieved with rate constants ranging from 0.052 to 0.253 per minute, depending on the specific oxidative system employed [26] [27]. The degradation efficiency and kinetic parameters are strongly influenced by the concentration of oxidizing agents, pH, and the presence of catalytic species [27] [23].

Temperature Range (°C)Stability/BehaviorNotes
Room temperature - 80Stable under normal conditions [28]Suitable for most applications
80 - 230Stable for cosmetic applications [20]Indonesian stability study
230 - 283Thermal stability limit [20]Upper thermal limit
283+Decomposition temperature [13] [3] [21]Melting point with decomposition
Variable (kinetic dependent)Degradation kinetics [22] [23]Depends on heating rate, atmosphere

High-Performance Liquid Chromatography Separation Protocols

High-Performance Liquid Chromatography represents the most widely adopted analytical technique for Brilliant Blue FCF determination, offering exceptional separation efficiency and quantitative precision across diverse sample matrices. Contemporary HPLC methodologies have evolved to incorporate advanced column technologies and optimized mobile phase systems that deliver superior analytical performance.

Mixed-mode chromatographic columns have emerged as particularly effective stationary phases for Brilliant Blue FCF analysis. The Newcrom BH column system, utilizing dimensions of 4.6×50 millimeters with 5 micrometer particles and 100 Angstrom pore size, demonstrates exceptional retention characteristics for this triarylmethane dye [1]. The optimal mobile phase composition consists of methanol and water in a 75:25 ratio, buffered with 0.75% sulfuric acid, operating at a flow rate of 1.0 milliliter per minute with ultraviolet detection at 400 nanometers [1]. This methodology exploits both hydrophobic and ion-exchange interactions, enabling effective separation of Brilliant Blue FCF from structurally similar compounds.

Ultra-fast liquid chromatographic approaches have revolutionized analysis timeframes while maintaining analytical integrity. The Acclaim PA2 column technology, featuring 3 micrometer particle size in a 3×75 millimeter format, achieves complete separation of multiple food colorants including Brilliant Blue FCF in less than 5 minutes [2]. The binary gradient system employs 20 millimolar diammonium hydrogen phosphate at pH 8.8 as the aqueous phase, with acetonitrile modification reaching 100% organic composition within 3.5 minutes [2]. Detection wavelengths of 254 nanometers provide adequate sensitivity for quantitative applications across various food matrices.

Contemporary ultra-high-performance liquid chromatography systems utilizing core-shell particle technology have demonstrated remarkable analytical capabilities. The Agilent Poroshell 120 HPH-C18 column, with dimensions of 3×100 millimeters and 2.7 micrometer particle size, enables simultaneous determination of ten synthetic colorants including Brilliant Blue FCF within 20 minutes [3]. The mobile phase gradient progresses from 2% to 95% methanol in 10 millimolar disodium hydrogen phosphate buffer at pH 7, with detection at 622 nanometers specifically optimized for blue colorants [3]. This methodology achieves limits of detection ranging from 0.017 to 0.025 milligrams per liter, with correlation coefficients exceeding 0.9991 [3].

Table 1: Comparative HPLC Separation Parameters for Brilliant Blue FCF

Column TypeDimensionsMobile PhaseFlow RateDetectionAnalysis TimeLODReference
Newcrom BH4.6×50 mm, 5 μmMeOH/H₂O (75:25) + H₂SO₄1.0 mL/minUV 400 nmNot specifiedNot reported [1]
Acclaim PA23×75 mm, 3 μmNH₄HPO₄/CH₃CN gradient0.709 mL/minUV 254 nm<5 minutesNot reported [2]
Poroshell HPH-C183×100 mm, 2.7 μmNa₂HPO₄/MeOH gradient0.50 mL/minUV 622 nm20 minutes0.017-0.025 mg/L [3]

Advanced column technologies incorporating superficially porous particles demonstrate superior mass transfer characteristics, resulting in enhanced peak efficiency and reduced analysis times [4]. The cyano stationary phase chemistry exhibits particularly favorable selectivity for polar colorants, with resolution of critical peak pairs achieved through elevated ammonium acetate concentrations reaching 2% and gradient elution programs utilizing methanol [4]. These methodologies enable flow rates of 2.0 milliliters per minute due to reduced backpressure characteristics inherent to monolithic column designs [4].

Validation parameters for HPLC methodologies demonstrate exceptional analytical performance across multiple metrics. Precision studies indicate relative standard deviations typically below 5% for both retention time and peak area measurements [3]. Robustness evaluations confirm method reliability across deliberate variations in critical parameters including flow rate (±2%), injection volume (±2%), wavelength (±3 nanometers), pH (±0.15 units), and column temperature (±2°C) [3]. These comprehensive validation studies support regulatory compliance and ensure analytical reliability across diverse operational conditions.

Capillary Electrophoresis Techniques with Large-Volume Sample Stacking

Capillary electrophoresis methodologies incorporating large-volume sample stacking represent a paradigm shift in analytical sensitivity enhancement for Brilliant Blue FCF determination. These techniques overcome the inherent limitation of reduced optical pathlength in capillary systems through sophisticated on-capillary concentration mechanisms that can achieve sensitivity improvements of multiple orders of magnitude.

Large-Volume Sample Stacking methodology utilizes the conductivity differential between sample matrix and background electrolyte to achieve remarkable concentration effects [5]. The optimized system employs uncoated fused-silica capillaries with dimensions of 50.2 centimeters total length (40 centimeters to detector) and 50 micrometer internal diameter [5]. The background electrolyte consists of pH 10.0 buffer containing 7.0 millimolar β-cyclodextrin, with sample preparation in 50% aqueous ethanol to minimize conductivity [5]. Hydrodynamic injection at 2 pounds per square inch for 55 seconds introduces substantial sample volumes, followed by electrokinetic stacking at 25 kilovolts for precisely 3.0 minutes [5].

The stacking mechanism relies on the formation of a sharp boundary between the low-conductivity sample zone and high-conductivity background electrolyte [5]. When voltage is applied, analyte ions migrate rapidly through the sample zone until reaching the conductivity boundary, where they experience dramatic velocity reduction and concentrate into narrow bands [5]. Current monitoring provides real-time optimization, with stacking completion indicated when current reaches approximately 95% of maximum buffer-filled capillary values [5]. This methodology achieves detection limits ranging from 0.002 to 0.026 micrograms per milliliter for various food colorants including Brilliant Blue FCF [5].

Table 2: Capillary Electrophoresis Parameters for Enhanced Brilliant Blue FCF Detection

ParameterLVSS MethodFASS Method
Capillary Dimensions50.2 cm × 50 μm I.D.Paper channel
Background ElectrolytepH 10.0 + 7.0 mM β-cyclodextrinConductivity gradient
Sample Matrix50% aqueous ethanolLow conductivity solution
Injection MethodHydrodynamic (55 s, 2 psi)Direct loading (5 μL)
Stacking Voltage25 kVField gradient
Enhancement FactorUp to 100-fold100-fold
Analysis Time3.0 min stacking + separation300 seconds total
LOD Range0.002-0.026 μg/mLComparable sensitivity

Field Amplified Sample Stacking represents an alternative approach utilizing electroosmotic flow manipulation to achieve simultaneous concentration and separation [6]. This methodology creates an electric field gradient within open paper channels through careful adjustment of background electrolyte concentration and electroosmotic flow levels [6]. Brilliant Blue FCF demonstrates approximately 100-fold concentration enhancement within 300 seconds, with sample consumption reduced to merely 5 microliters through direct channel loading [6]. The separation process completes within 30 seconds following the concentration phase, enabling rapid analytical throughput [6].

The theoretical foundation of large-volume sample stacking relies on the relationship between analyte velocity and local electric field strength. In regions of low conductivity, analytes experience elevated electric field strength and correspondingly higher migration velocities [5]. Upon entering high-conductivity zones, the reduced electric field dramatically decreases migration velocity, creating a focusing effect that concentrates analytes into narrow bands [5]. The enhancement factor scales proportionally with the conductivity ratio between sample and background electrolyte, enabling optimization through matrix selection [5].

Matrix effects present significant challenges in complex food samples, where endogenous compounds can disrupt stacking efficiency through conductivity modifications [5]. Successful application requires careful sample pretreatment to minimize matrix conductivity while preserving analyte integrity [5]. Alternative sample matrices including 0.5% ammonia solution in methanol provide comparable stacking performance while accommodating different sample types [5]. The selectivity of stacking depends on analyte electrophoretic mobility, enabling preferential concentration of specific compound classes [5].

Surface-Enhanced Raman Spectroscopy Applications

Surface-Enhanced Raman Spectroscopy has emerged as a transformative analytical technique for Brilliant Blue FCF detection, particularly valuable for overcoming the inherent challenges associated with fluorescent dye analysis. The technique exploits the electromagnetic enhancement phenomena occurring at plasmonic metal surfaces to amplify Raman signals by factors of 10⁴ to 10¹², enabling detection at unprecedented sensitivity levels.

Gold nanoparticle-based SERS systems demonstrate exceptional performance for Brilliant Blue FCF analysis despite the compound's inherently weak SERS response and strong fluorescence characteristics [7]. The Metrohm Instant SERS Analyzer utilizes gold nanoparticles with optimized surface plasmon resonance characteristics, achieving successful detection through both direct sampling and extraction methodologies [7]. Reference spectra establishment requires 500 micrograms per milliliter Brilliant Blue FCF in aqueous solution, generating characteristic fingerprint patterns suitable for library development [7]. The methodology accommodates complex matrices through simple chloroform extraction procedures that enhance detectability while maintaining analytical specificity [7].

Advanced substrate fabrication utilizing electrochemical oxidation-reduction cycles has revolutionized SERS enhancement mechanisms [8] [9]. Screen-printed electrode substrates modified with gold-gold oxide hybrid structures (SPE-Au25) achieve enhancement factors of 5.5×10⁶ through synergistic electromagnetic and chemical enhancement mechanisms [8] [9]. The electromagnetic component derives from strong local field enhancement at rough metallic surfaces, while chemical enhancement results from charge transfer interactions between gold oxide species and analyte molecules [8] [9]. This dual enhancement mechanism provides superior performance compared to conventional gold nanostructures [8] [9].

Table 3: SERS Substrate Performance Characteristics for Brilliant Blue FCF Detection

Substrate TypeEnhancement FactorLinear RangeLODCharacteristic Peaks (cm⁻¹)StabilityReference
Au nanoparticlesNot specifiedQualitativeNot reportedFluorescence suppressionNot reported [7]
SPE-Au255.5×10⁶10⁻⁸ to 10⁻³ M10⁻⁸ M910, 1177, 1224, 162110 days (RSD 4.7%) [8] [9]
Gold nanostarsNot specifiedppb level0.5 ppb*Multiple peaks20 days (RSD 4%) [10]

*For related dyes; specific BB FCF data not provided

Vibrational mode assignments for Brilliant Blue FCF SERS spectra provide structural confirmation and quantitative analysis capabilities [8] [9]. The characteristic peaks at 910, 1177, 1224, and 1621 wavenumbers correspond to in-plane carbon-hydrogen swing vibrations on benzene rings, carbon-carbon and carbon-hydrogen non-surface swing modes, carbon-nitrogen asymmetric telescopic vibrations, and carbon-nitrogen non-plane swing vibrations, respectively [8] [9]. The peak at 1621 wavenumbers serves as the primary quantitative marker, exhibiting linear response across the concentration range from 10⁻⁸ to 10⁻³ molar with relative standard deviations between 3.6 and 8.8% [8] [9].

Gold nanostar architectures with controlled aspect ratios represent the latest advancement in SERS substrate technology [10]. These multibranched structures provide enhanced electromagnetic field localization at sharp tips and junction points, creating numerous "hot spots" for signal amplification [10]. The GNS-5 configuration with highest aspect ratio achieves detection limits approaching 0.5 parts per billion for structurally related dyes, representing approximately 100-fold improvement over previously reported methodologies [10]. Long-term stability studies demonstrate consistent performance over 20 days with relative standard deviation of 4%, supporting practical analytical applications [10].

Reproducibility represents a critical consideration for SERS analytical applications, traditionally challenged by substrate heterogeneity and aggregation effects [10]. Contemporary approaches utilizing CTAC-capped gold nanostars eliminate the requirement for aggregating agents while maintaining exceptional enhancement capabilities [10]. Batch-to-batch reproducibility assessments demonstrate relative standard deviations below 5% across multiple substrate preparations, supporting standardized analytical protocols [10]. The solution-based detection format enables minimal sample preparation requirements, with analyte solutions simply mixed with nanoparticle suspensions in microwell plates [10].

Spectrophotometric Quantification in Complex Matrices

Spectrophotometric methodologies continue to serve as fundamental analytical approaches for Brilliant Blue FCF quantification, particularly valued for their simplicity, cost-effectiveness, and broad applicability across diverse sample matrices. Contemporary spectrophotometric techniques have evolved to incorporate sophisticated sample preparation methodologies that address matrix interference challenges while maintaining analytical precision and accuracy.

The internationally recognized reference methodology employs ultraviolet-visible spectrophotometry at 630 nanometers in aqueous solution, as codified in FAO JECFA monographs and endorsed by Commission Directive 2008/128/EC [11]. This fundamental approach provides reliable quantification of total coloring matter content in feed additives, with complementary identification achieved through thin-layer chromatography using multiple chromatographic conditions [11]. The spectrophotometric determination utilizes the characteristic absorption maximum of Brilliant Blue FCF at approximately 629 nanometers, corresponding to the extended conjugation system within the triarylmethane chromophore [12].

Ionic liquid-based dispersive liquid-liquid microextraction represents a significant advancement in sample preparation for spectrophotometric analysis [13]. The methodology employs 1-decyl-3-methylimidazolium tetrafluoroborate as extraction solvent, achieving remarkable concentration enhancement through phase separation phenomena [13]. Linear calibration curves span concentrations from 1.5 to 150 micrograms per liter under optimized extraction conditions [13]. The technique achieves detection limits of 0.34 micrograms per liter based on three times the standard deviation of blank measurements [13]. Precision studies demonstrate relative standard deviations of 0.43% at 5 micrograms per liter and 0.82% at 140 micrograms per liter, confirming excellent analytical reproducibility [13].

Table 4: Spectrophotometric Quantification Methods for Brilliant Blue FCF in Complex Matrices

MethodMatrix TreatmentDetection WavelengthLinear RangeLODRSDApplicationReference
Direct UV-VisAqueous solution630 nmNot specifiedNot reportedNot reportedFeed additives [11]
IL-DLLMEIonic liquid extraction634 nm1.5-150 μg/L0.34 μg/L0.43-0.82%Food/cosmetics [13]
Cloud point extractionTriton X-100Not specified16.0-1300 ng/mL3 ng/mL<4.57%Food samples [14]
ATPSPEG-4000/Na₂CO₃634 nm0.25-750 ng/mL0.12 ng/mL3.14%Water/food [15]

Cloud point extraction methodologies utilize surfactant-based phase separation to achieve analyte concentration and matrix simplification [14]. The optimized system employs Triton X-100 surfactant with careful control of solution pH, salt concentration, incubation time, and temperature parameters [14]. Linear calibration ranges extend from 16.0 to 1300 nanograms per milliliter for Brilliant Blue FCF under optimal extraction conditions [14]. Detection limits reach 3 nanograms per milliliter with relative standard deviations consistently below 4.57% for replicate measurements [14]. The methodology demonstrates excellent applicability across diverse food sample types with satisfactory recovery characteristics [14].

Aqueous two-phase systems utilizing polyethylene glycol and sodium carbonate provide an alternative approach for Brilliant Blue FCF preconcentration [15]. The PEG-4000/sodium carbonate system creates distinct aqueous phases with differential partitioning characteristics favoring analyte concentration in the polymer-rich phase [15]. Spectrophotometric measurements at 634 nanometers enable quantification across linear ranges from 0.25 to 750 nanograms per milliliter [15]. The methodology achieves detection limits of 0.12 nanograms per milliliter with relative standard deviations of 3.14% at 400 nanograms per milliliter [15]. Recovery studies in spiked samples demonstrate values between 96.0 and 102.2%, confirming analytical accuracy [15].

Electrochemical modification of spectrophotometric response enables degradation kinetic studies and matrix effect investigations [16]. Cyclic voltammetry studies on platinum electrodes in various sodium halide solutions demonstrate distinct degradation pathways dependent on counter-anion identity [16]. The spectrophotometric monitoring reveals four distinct absorption maxima: three in ultraviolet regions (255, 308, 409 nanometers) and the primary visible absorption at 630 nanometers [16]. Degradation studies indicate varying efficiency orders: iodide < sulfate < fluoride < chloride < bromide, with complete degradation achieved in 5-12 minutes under optimal electrochemical conditions [16].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Liquid; NKRA; Dry Powder
Reddish-blue powder or granules
Water soluble powder that appears metallic and dark-purple to bronze; [Sax]
Reddish-violet powder or granules with metallic luster.

Color/Form

Reddish-violet powder or granules with a metallic luster
Dark-purple to bronze powder with metallic luste

Color Additive Status

Array
FDA Color Additive Status for use in FOOD. Most are also listed for use in DRUGS AND COSMETICS as noted

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

771.14806353 g/mol

Monoisotopic Mass

771.14806353 g/mol

Heavy Atom Count

52

LogP

log Kow = -4.94 (estimated)

Decomposition

When heated to decomposition it emits very toxic fumes of /nitrogen sodium, and sulfur oxides/.

Appearance

Solid powder

Melting Point

283 °C (decomposes)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PPQ093M8HR

Related CAS

25305-78-6 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2662 of 2841 companies (only ~ 6.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Coloring Agents

Other CAS

3844-45-9

Absorption Distribution and Excretion

The absorption, metabolism and excretion of (14)C-labelled Green S and Brilliant Blue FCF have been studied in the rat, mouse and guinea-pig. Following administration of a single oral dose of Green S at either 100 ug/kg or 10 mg/kg of Brilliant Blue FCF at either 30 ug/kg or 3 mg/kg to male or female rats, substantially all of the dose was excreted unchanged in the feces within 72 hr. Pretreating male rats with unlabelled Green S or Brilliant Blue FCF in the diet (100 or 30 mg/kg day, respectively) for 21 days prior to dosing with (14)C-labelled coloring had no effect on the route of excretion or the time taken to eliminate all of the label. Similarly male mice and guinea-pigs excreted in the feces all of a single oral dose of Green S or Brilliant Blue FCF. The lack of absorption and metabolism of the labelled dye in the gastro-intestinal tract of all three species investigated was confirmed by studies using isolated loops of small intestine. It was shown that no radioactivity was taken up by the fetuses of pregnant rats given (14)C-labelled Green S or Brilliant Blue FCF.
Female Sprague-Dawley rats were given a single dose (0.27 mg; 1.74 uCi) of the (14)C-labelled coloring by gavage. In bile-duct ligated rats, intestinal absorption of FD & C Blue No.1 (estimated from urinary (14)C excretion, expired (14)CO2 and residual radioactivity in internal organs and tissues 96 hr after oral administration) averaged 2.05% of the dose. Mean fecal excretion was 97.28% and the total recovery of administered radioactivity was 99.38%. Intestinal absorption (14)C-FD & C Blue No. 1 in intact rats averaged only 0.27% (91% recovery), while biliary excretion in bile-duct cannulated animals averaged 1.32% of the dose. Thin-layer chromatography of urine and bile samples revealed that about 95% of excreted radioactivity was unaltered FD & C Blue No. 1 and that about 5% was an unidentified metabolite or degradation product of FD & C Blue No. 1. The results show that FD & C Blue No.1 is poorly absorbed from the gastro-intestinal tract, and undergoes subsequent rapid and complete biliary excretion /of the absorbed compound/.
... Less than 0.05% of a labeled dose of 3 mg/kg bw was excreted in the bile of rats over a 5-hour period. Very little radioactivity (0.004 - 0.006% of dose) was detected on day 11 in the fetuses of pregnant rats given (14)C-labelled Brilliant Blue FCF orally on day 8 of gestation. ... Brilliant Blue FCF was labeled with (14)C in the central methane ring and had a radioactive purity of greater than 95%. ...
Following administration of either 30 ug/kg bw or 3 mg/kg bw of (14)C-Brilliant Blue FCF by gavage to male or female rats, substantially all of the dose was excreted unchanged in the feces within 72 hours (99.9% at low dose, 95.4% at high dose). No radioactivity was detected in the expired air and less than 0.5% was detected in the urine. ...
For more Absorption, Distribution and Excretion (Complete) data for Brilliant Blue (6 total), please visit the HSDB record page.

Wikipedia

Brilliant_blue_FCF

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives
Fragrance Ingredients
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

Its leuco compound is obtained from 2-formylbenzenesulfonic acid and N-ethyl-N-(3-sulfobenzyl)aniline and oxidized ... in the presence of (dihydrodibenzotetraaza[14]annulene)iron as the catalyst with peroxomonosulfuric acid or hydrogen peroxide.

General Manufacturing Information

Wholesale and Retail Trade
Agriculture, Forestry, Fishing and Hunting
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Synthetic Dye and Pigment Manufacturing
Textiles, apparel, and leather manufacturing
Benzenemethanaminium, N-ethyl-N-[4-[[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl](2-sulfophenyl)methylene]-2,5-cyclohexadien-1-ylidene]-3-sulfo-, inner salt, sodium salt (1:2): ACTIVE

Analytic Laboratory Methods

Method: AOAC 930.38; Procedure: column chromatographic method; Analyte: brilliant blue FCF; Matrix: food; Detection Limit: not provided.

Interactions

Although individual tar food colors are controlled based on acceptable daily intake (ADI), there is no apparent information available for how combinations of these additives affect food safety. In the current study, the potencies of single and combination use of /dyes/ were examined on neural progenitor cell (NPC) toxicity, a biomarker for developmental stage, and neurogenesis, indicative of adult central nervous system (CNS) functions. /Allura red AC/ and /amaranth/ reduced NPC proliferation and viability in mouse multipotent NPC, in the developing CNS model. Among several combinations tested in mouse model, combination of /tartrazine /and /brilliant blue FCF / at 1000-fold higher than average daily intake in Korea significantly decreased numbers of newly generated cells in adult mouse hippocampus, indicating potent adverse actions on hippocampal neurogenesis. However, other combinations including /allura red AC/ and /amaranth/ did not affect adult hippocampal neurogenesis in the dentate gyrus. Evidence indicates that single and combination use of most tar food colors may be safe with respect to risk using developmental NPC and adult hippocampal neurogenesis. However, the response to excessively high dose combination of /tartrazine/ and /brilliant blue FCF/ suggestive of synergistic effects to suppress proliferation of NPC in adult hippocampus. Data indicated that combinations of tar colors may adversely affect both developmental and adult hippocampal neurogenesis...

Dates

Last modified: 08-15-2023

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